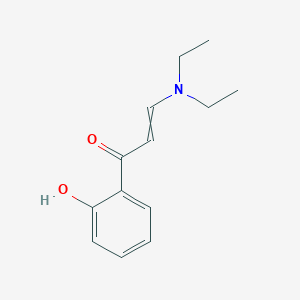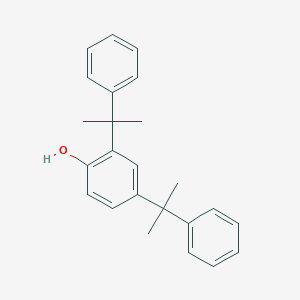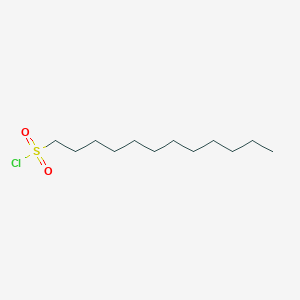![molecular formula C13H10N4 B160610 4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 131203-89-9](/img/structure/B160610.png)
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, commonly known as MTX, is a cyclic peptide that has been extensively studied for its potential applications in various fields of science. MTX has a unique structure that makes it an attractive candidate for drug design and other research applications.
Mecanismo De Acción
MTX exerts its cytotoxic and neuroprotective effects through a unique mechanism of action. MTX binds to and stabilizes G-quadruplex DNA structures, which are commonly found in telomeres and other regions of the genome. This stabilization leads to the inhibition of DNA replication and the induction of apoptosis in cancer cells. In addition, MTX has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
MTX has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTX induces apoptosis through the inhibition of DNA replication and the activation of caspase enzymes. In the brain, MTX modulates the activity of various ion channels and receptors, leading to its neuroprotective effects. In addition, MTX has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, its unique structure and mechanism of action make it an attractive candidate for drug design and other research applications. However, MTX also has some limitations for lab experiments. Its cytotoxic effects can make it difficult to work with in certain assays, and its neuroprotective effects can be difficult to study in vivo.
Direcciones Futuras
There are several future directions for research on MTX. One area of interest is the development of MTX-based drugs for cancer chemotherapy and neuroprotection. Another area of interest is the study of MTX's effects on telomere biology and DNA replication. Additionally, the development of new synthetic methods for MTX and its analogs could lead to the discovery of new and more potent therapeutic agents. Finally, the study of MTX's effects on ion channels and receptors in the brain could lead to the development of new treatments for neurodegenerative diseases.
Métodos De Síntesis
MTX can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and fragment condensation. The most commonly used method for synthesizing MTX is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
MTX has been extensively studied for its potential applications in various fields of science, including drug design, cancer research, and neuroscience. MTX has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for cancer chemotherapy. In addition, MTX has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
131203-89-9 |
|---|---|
Nombre del producto |
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Fórmula molecular |
C13H10N4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4/c1-7-15-10-3-2-9-12(13(10)16-7)8-4-5-14-6-11(8)17-9/h2-6,17H,1H3,(H,15,16) |
Clave InChI |
KPBGKGDOVHUMNF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
SMILES canónico |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Sinónimos |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



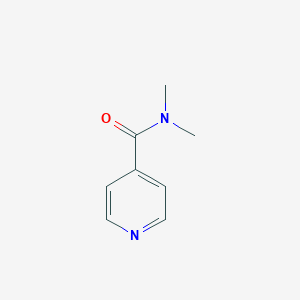
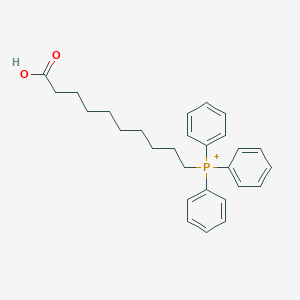
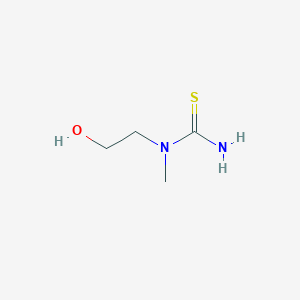
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)
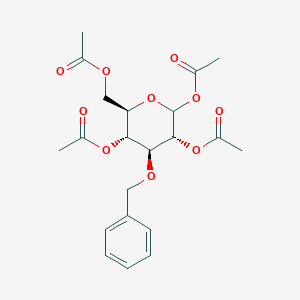
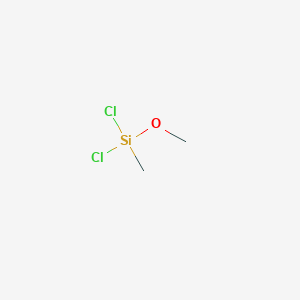
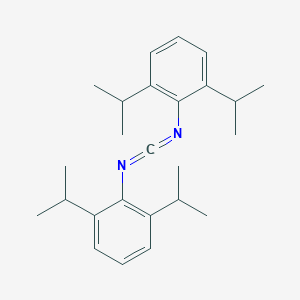
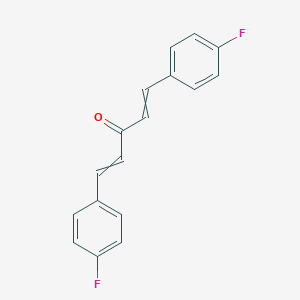
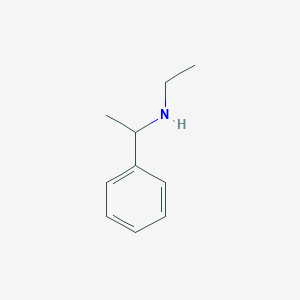
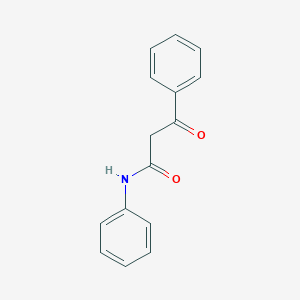
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
